2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3,4-dimethoxyphenethyl)acetamide
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Overview
Description
2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3,4-dimethoxyphenethyl)acetamide is a complex organic compound that belongs to the class of pyrazolopyrazine derivatives. This compound is characterized by its unique structure, which includes a butoxyphenyl group, a pyrazolopyrazine core, and a dimethoxyphenethylacetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3,4-dimethoxyphenethyl)acetamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the pyrazolopyrazine core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolopyrazine ring system.
Introduction of the butoxyphenyl group: This is achieved through a substitution reaction where the butoxyphenyl group is introduced onto the pyrazolopyrazine core.
Attachment of the dimethoxyphenethylacetamide moiety: This final step involves the coupling of the dimethoxyphenethylacetamide group to the intermediate compound, usually through an amide bond formation reaction.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3,4-dimethoxyphenethyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and pyrazolopyrazine rings, to introduce different substituents.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3,4-dimethoxyphenethyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Industry: The compound may have applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3,4-dimethoxyphenethyl)acetamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and thereby influencing various cellular pathways. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied.
Comparison with Similar Compounds
2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3,4-dimethoxyphenethyl)acetamide can be compared with other pyrazolopyrazine derivatives, such as:
- 2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
- 4-(4-butoxybenzoyl)-5-(4-butoxyphenyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
These compounds share structural similarities but differ in their specific substituents and functional groups, which can influence their chemical properties and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct properties and applications.
Properties
Molecular Formula |
C28H32N4O5 |
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Molecular Weight |
504.6 g/mol |
IUPAC Name |
2-[2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C28H32N4O5/c1-4-5-16-37-22-9-7-21(8-10-22)23-18-24-28(34)31(14-15-32(24)30-23)19-27(33)29-13-12-20-6-11-25(35-2)26(17-20)36-3/h6-11,14-15,17-18H,4-5,12-13,16,19H2,1-3H3,(H,29,33) |
InChI Key |
BJDRVGSNVYAAOF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NCCC4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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